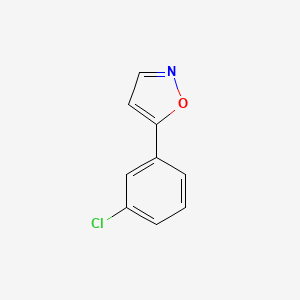

5-(3-Chlorophenyl)isoxazole

Descripción general

Descripción

5-(3-Chlorophenyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Mecanismo De Acción

Target of Action

It binds to biological targets based on their chemical diversity .

Mode of Action

Isoxazole derivatives are known to exhibit various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity

Biochemical Pathways

Isoxazole derivatives are known to influence various biological pathways due to their diverse biological activities . The downstream effects of these pathways are subject to further investigation.

Result of Action

Isoxazole derivatives are known to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

5-(3-Chlorophenyl)isoxazole plays a pivotal role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme cyclooxygenase-2 (COX-2), where this compound acts as an inhibitor, reducing the production of pro-inflammatory prostaglandins . Additionally, this compound has been shown to bind to gamma-aminobutyric acid (GABA) receptors, modulating neurotransmission and exhibiting potential anxiolytic effects . The nature of these interactions involves both competitive inhibition and allosteric modulation, highlighting the compound’s versatility in biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it enhances GABAergic signaling, leading to increased inhibitory neurotransmission and potential neuroprotective effects . In immune cells, the compound’s inhibition of COX-2 results in decreased inflammation and reduced cytokine production . Furthermore, this compound has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, thereby affecting gene expression and cellular metabolism . These cellular effects underscore the compound’s potential in treating neurological and inflammatory disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound’s inhibition of COX-2 involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . In the case of GABA receptors, this compound binds to allosteric sites, enhancing the receptor’s affinity for GABA and potentiating its inhibitory effects . Additionally, the compound has been shown to modulate gene expression by influencing transcription factors and epigenetic modifications . These molecular mechanisms provide a comprehensive understanding of how this compound influences biochemical and cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings reveal important insights into its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, maintaining its biochemical activity . Over time, this compound’s effects on cellular function, such as sustained COX-2 inhibition and prolonged GABAergic modulation, have been observed in both in vitro and in vivo studies . These findings highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and anxiolytic effects without notable adverse reactions . At higher doses, potential toxic effects, such as hepatotoxicity and neurotoxicity, have been reported . These dosage-dependent effects underscore the importance of optimizing therapeutic doses to maximize efficacy while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I metabolism primarily through cytochrome P450 enzymes, resulting in hydroxylated metabolites . These metabolites are further conjugated in phase II metabolism, facilitating their excretion . The interaction of this compound with metabolic enzymes can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, this compound binds to plasma proteins, influencing its bioavailability and distribution . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it interacts with various cellular components . In the cytoplasm, this compound modulates enzyme activity and signaling pathways, while in the nucleus, it influences gene expression by interacting with transcription factors and chromatin . These localization patterns highlight the compound’s multifaceted role in cellular processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)isoxazole can be achieved through several methods. One common approach involves the cycloaddition of nitrile oxides with alkynes. This reaction typically requires a catalyst such as copper(I) or ruthenium(II) to facilitate the (3+2) cycloaddition reaction . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .

Industrial Production Methods

Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a one-pot reaction . The catalyst-free and microwave-assisted approach is advantageous for large-scale production due to its simplicity and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Chlorophenyl)isoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group allows for electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

5-(3-Chlorophenyl)isoxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Comparación Con Compuestos Similares

Similar Compounds

Isoxazole: The parent compound without the chlorophenyl group.

Oxazole: An analog with the nitrogen atom in position 3 instead of 2.

Thiazole: Contains a sulfur atom instead of oxygen.

Uniqueness

5-(3-Chlorophenyl)isoxazole is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a pharmaceutical agent and its reactivity in various chemical reactions compared to its analogs .

Actividad Biológica

5-(3-Chlorophenyl)isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by its isoxazole ring, which contains one nitrogen and one oxygen atom within a five-membered structure. The presence of the chlorophenyl group enhances its reactivity and biological activity. Several synthetic methods have been developed to produce this compound, allowing modifications that can tailor its properties for specific applications.

Anticonvulsant and Analgesic Properties

Research indicates that derivatives of this compound exhibit notable anticonvulsant and analgesic properties. For instance, studies have shown that these compounds can effectively reduce seizure activity without significant toxicity, making them promising candidates for drug development in treating epilepsy and pain management.

Antimicrobial Activity

The compound has demonstrated moderate antimicrobial activity , particularly against Mycobacterium tuberculosis. This suggests potential therapeutic applications in treating bacterial infections, especially in the context of drug-resistant strains. The effectiveness against various pathogens highlights the compound's versatility in medicinal applications.

Anti-inflammatory Effects

This compound acts as an inhibitor of cyclooxygenase-2 (COX-2) , reducing the production of pro-inflammatory prostaglandins. This mechanism underlines its potential use in treating inflammatory diseases. The inhibition of COX-2 is crucial as it plays a significant role in pain and inflammation pathways.

Neuroprotective Effects

In neuronal cells, this compound enhances GABAergic signaling , which may lead to increased inhibitory neurotransmission. This effect suggests potential neuroprotective benefits, making it a candidate for further research in neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its ability to bind specific biomolecules. For example:

- Binding to COX-2 : The compound binds to the active site of COX-2, inhibiting the conversion of arachidonic acid into prostaglandins.

- GABA Receptor Interaction : It enhances GABA receptor activity, promoting inhibitory signals in the nervous system.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-(4-Chlorophenyl)isoxazole-3-carbaldehyde | C10H6ClNO2 | Similar structure but different substitution pattern; may exhibit different biological activities. |

| 5-(2-Chlorophenyl)isoxazole-3-carbaldehyde | C10H6ClNO2 | Variation in chlorophenyl position; potential differences in reactivity and biological effects. |

| 3-(2-Chlorophenyl)isoxazole-5-carbaldehyde | C10H6ClNO2 | Different positional isomer; used as an intermediate in similar synthetic pathways. |

This comparative analysis highlights the importance of substitution patterns in determining the biological activity of isoxazole derivatives.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated a series of isoxazole derivatives for their cytotoxic effects against various cancer cell lines including prostate cancer (PC3) and non-tumorigenic cells (PNT1a). One derivative showed high selectivity comparable to established chemotherapeutics like 5-fluorouracil .

- Antimicrobial Efficacy : In vitro studies demonstrated that isoxazole derivatives exhibited antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with low cytotoxic effects on human fibroblasts, indicating their potential for clinical use .

Propiedades

IUPAC Name |

5-(3-chlorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYQBZOVTJXQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682025 | |

| Record name | 5-(3-Chlorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7064-34-8 | |

| Record name | 5-(3-Chlorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.